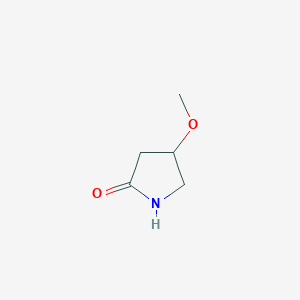
4-Methoxypyrrolidin-2-one
Overview
Description
4-Methoxypyrrolidin-2-one is a chemical compound with the CAS Number: 89417-37-8 . It has a molecular weight of 115.13 and its IUPAC name is 4-methoxy-2-pyrrolidinone .
Synthesis Analysis
A straightforward synthetic route to pharmacologically important 1,5-substituted pyrrolidin-2-ones from donor–acceptor cyclopropanes bearing an ester group as one of the acceptor substituents has been developed . This method includes a Lewis acid-catalyzed opening of the donor–acceptor cyclopropane with primary amines (anilines, benzylamines, etc.) to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI Code: 1S/C5H9NO2/c1-8-4-2-5(7)6-3-4/h4H,2-3H2,1H3,(H,6,7) .Chemical Reactions Analysis
In one experiment, 4-methoxy-pyrrolidin-2-one was subjected to alkaline conditions at 20℃ . This was followed by the addition of 3,6-difluoro-9-(oxiran-2-ylmethyl)-9H-carbazole for 16 hours .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a melting point of 53-54 .Mechanism of Action
Target of Action
The primary targets of 4-Methoxypyrrolidin-2-one are currently unknown. This compound is a derivative of pyrrolidin-2-one, a five-membered lactam present in both natural and synthetic compounds . Pyrrolidin-2-ones have been used in the synthesis of various alkaloids and unusual β-amino acids . .
Biochemical Pathways
Pyrrolidin-2-one derivatives exhibit diverse biological activities such as anti-inflammatory, analgesic, antibacterial, cardio-tonic, antimycobacterial, antidepressant, antiviral, antitumor, and other activities . .
Result of Action
Given the diverse biological activities of pyrrolidin-2-one derivatives , it’s plausible that this compound could have a range of effects at the molecular and cellular level.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-MeO-2-Pyrol in lab experiments is its versatility as a building block for the synthesis of various organic compounds. The compound is also relatively easy to synthesize and has a high yield. However, one limitation of using 4-MeO-2-Pyrol is its potential toxicity, which could pose a risk to researchers working with the compound.
Future Directions
There are several potential future directions for research involving 4-MeO-2-Pyrol. One area of interest is the development of novel drugs using the compound as a building block. Another potential direction is the investigation of the compound's potential therapeutic benefits in the treatment of various diseases. Additionally, further research is needed to fully understand the compound's mechanism of action and potential side effects.
Scientific Research Applications
4-MeO-2-Pyrol has been widely used in scientific research as a building block for the synthesis of various organic compounds. It has been used in the development of novel drugs, such as antiviral and anticancer agents. The compound has also been used in the synthesis of chiral ligands for asymmetric catalysis.
Safety and Hazards
properties
IUPAC Name |
4-methoxypyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-8-4-2-5(7)6-3-4/h4H,2-3H2,1H3,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZREXPQQJHZPXAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(=O)NC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89417-37-8 | |
| Record name | 4-methoxypyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-chloro-1,3,5-trimethyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B3388787.png)

![5,7-Dichloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3388792.png)
![5-[(Ethylsulfanyl)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B3388794.png)

![3-methyl-1-(2-methylphenyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B3388799.png)
![2-{[4-(4-ethoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3388812.png)
![2-{[5-(4-chlorophenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B3388823.png)
![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B3388833.png)
![2-{[4-(2-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B3388838.png)


